Product packaging for Kulonic acid(Cat. No.:CAS No. 50656-67-2)

Kulonic acid

Cat. No.: B3142474
CAS No.: 50656-67-2
M. Wt: 470.7 g/mol
InChI Key: IVPFUFOEFSUMKP-QCWHEMHRSA-N
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Description

Historical Context and Discovery of Kulonic Acid in Natural Sources

This compound was first identified and elucidated as a chemical constituent isolated from the barks of Melia azedarach L. mdpi.comresearchgate.net. Melia azedarach, commonly known as the chinaberry tree or Persian lilac, has a long history of use in traditional medicine across various cultures, attributed to its diverse array of purported medicinal properties mdpi.comresearchgate.net. The isolation of this compound represents a step in the scientific endeavor to chemically characterize the complex mixtures found in medicinal plants and to identify specific compounds responsible for observed bioactivities. This compound is classified as a euphane-type triterpenoid (B12794562) researchgate.net, a broad class of natural products known for their wide range of biological effects. Its CAS number is 50656-67-2 ontosight.aibiosynth.com.

Current Status and Significance of this compound Research

The current status of this compound research is characterized by its identification as a specific bioactive compound within the phytochemical profile of Melia azedarach. Its significance lies in its demonstrated ability to interact with specific biological targets, notably enzymes involved in metabolic pathways. While research is ongoing, the identification of this compound as a euphane-type triterpenoid situates it within a class of compounds frequently investigated for medicinal applications researchgate.netnih.gov. The specific inhibitory activity against 11β-HSD1 positions it as a molecule of interest for further investigation into metabolic regulation.

Overview of Key Academic Research Areas for this compound

The primary academic research areas concerning this compound currently focus on:

Phytochemical Isolation and Characterization: Efforts are directed towards isolating and definitively identifying this compound from natural sources like Melia azedarach, employing advanced spectroscopic techniques such as NMR and mass spectrometry mdpi.comresearchgate.net.

Enzyme Inhibition Studies: A key area of investigation involves assessing the inhibitory potential of this compound against specific enzymes. Notably, studies have reported its activity as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) mdpi.com.

Exploration of Biological Activities: Research aims to understand the broader biological implications of this compound, potentially linking its chemical structure to observed effects in cellular or biochemical assays.

Research Findings on this compound

A significant research finding pertaining to this compound is its inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in regulating intracellular glucocorticoid concentrations, and its modulation is a target for therapeutic interventions in metabolic disorders nih.gov.

CompoundTargetActivity TypeIC50 ValueReference
This compound11β-HSD1Inhibitor54.15 nmol/L mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B3142474 Kulonic acid CAS No. 50656-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25,31H,8,10,12-17H2,1-7H3,(H,33,34)/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPFUFOEFSUMKP-QCWHEMHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Purification of Kulonic Acid

Methodologies for Extraction from Biological Matrices (e.g., Plant Extracts)

Extracting Kulonic acid from biological sources, such as plant materials, typically involves leveraging its chemical properties, particularly its polarity and solubility. Organic acids, in general, are often found in plant tissues and can be extracted using various solvents. Common extraction methods include maceration, Soxhlet extraction, or sonication, often employing polar solvents like methanol (B129727), ethanol (B145695), or aqueous alcohol mixtures frontiersin.orge3s-conferences.orgresearchgate.net.

For instance, a typical procedure might involve grinding dried plant material to increase surface area, followed by extraction with a solvent such as 70% methanol or ethanol frontiersin.orge3s-conferences.orgresearchgate.net. The choice of solvent and extraction method depends on the polarity of this compound and the nature of the biological matrix. Solid-phase extraction (SPE) is also a versatile technique for isolating analytes from complex biological matrices, employing sorbents that can selectively retain the target compound while allowing other matrix components to pass through phenomenex.commdpi.comcstti.comjapsonline.com. Acidification of the biological matrix before extraction can also be employed to ensure the acids are in their free, less polar form, facilitating extraction into organic solvents psu.edu.

Chromatographic Techniques for this compound Purification

Chromatography is a fundamental technique for separating mixtures based on the differential distribution of components between a stationary phase and a mobile phase. For this compound, various chromatographic methods are employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical and preparative separation of compounds. In the context of isolating this compound, HPLC offers high resolution and sensitivity openaccessjournals.comlibretexts.orgnih.gov. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with an acidic modifier like formic or acetic acid) researchgate.netlibretexts.orgnih.govijpsonline.com.

The separation is based on the differential partitioning of analytes between the mobile and stationary phases, influenced by polarity and hydrophobic interactions. For this compound, optimizing the mobile phase composition, pH, flow rate, and column temperature is crucial for achieving efficient separation from co-extracted compounds researchgate.netijpsonline.comatlantis-press.com. HPLC can be used in a preparative mode to isolate larger quantities of this compound, employing larger columns and higher flow rates than analytical HPLC metwarebio.commdpi.comshimadzu.com.

Preparative Chromatography Strategies for this compound

Preparative chromatography, including preparative HPLC and column chromatography, is employed when larger quantities of this compound are required mdpi.comshimadzu.comchemistryworld.comacs.orgchromatographyonline.com. This technique focuses on maximizing sample loading and optimizing resolution to efficiently collect the target compound.

Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common initial step for purifying crude extracts, employing a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate compounds based on their polarity palarch.nljournalgrid.comup.ac.za. Medium-pressure liquid chromatography (MPLC) can also serve as a preparatory step before HPLC to reduce column contamination and enrich target ingredients mdpi.com.

In preparative HPLC, strategies involve using columns with larger diameters and higher flow rates compared to analytical setups. The goal is to overload the column to some extent without sacrificing the specificity of the peak of interest, thereby maximizing throughput. Careful selection of column type, mobile phase, and fraction collection strategies (e.g., time-based or peak-based collection) are critical for obtaining high purity and yield metwarebio.comshimadzu.comchemistryworld.com.

Development of Purity Assessment Criteria for Isolated this compound

Ensuring the purity of isolated this compound is paramount. Several analytical techniques are employed to establish purity criteria.

Chromatographic Purity: Thin-layer chromatography (TLC) is a simple and rapid method for assessing the purity of isolated compounds by visualizing the number of spots present after separation on a stationary phase researchgate.netemu.edu.tr. HPLC, with appropriate detectors such as UV-Vis or diode-array detection (DAD), is a more quantitative method for determining purity, often expressed as the percentage area of the main peak relative to the total peak area openaccessjournals.comlibretexts.orgnih.govijpsonline.commetwarebio.commdpi.comresearchgate.netchromatographytoday.com.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structure and identifying impurities. NMR can provide detailed information about the molecular structure and can be used for quantitative purity assessment, even in the absence of a standard compound researchgate.netlibretexts.org. IR spectroscopy helps identify functional groups, and MS provides molecular weight and fragmentation patterns, aiding in structural confirmation and impurity identification palarch.nlemu.edu.trscirp.org.

Physical Properties: While less definitive on their own, classical methods like determining sharp melting points or constant boiling points can serve as initial indicators of purity for solid or liquid compounds, respectively libretexts.orgvedantu.combyjus.com. However, these methods can be misleading if impurities have similar physical properties or if the compound is a mixture of isomers libretexts.org.

A comprehensive purity assessment typically involves a combination of these techniques to confirm both the identity and the purity level of the isolated this compound.

Structural Elucidation of Kulonic Acid

Spectroscopic Techniques for Comprehensive Kulonic Acid Characterization

Spectroscopic analysis is paramount for determining the precise arrangement of atoms within this compound, including the identification of functional groups, carbon-hydrogen frameworks, and spatial relationships between atoms.

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed information about the chemical environment of hydrogen and carbon atoms. For a molecule like this compound, which possesses a complex triterpenoid (B12794562) skeleton with multiple functional groups and stereocenters, NMR is particularly powerful.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling, observed as splitting patterns). For this compound, a ¹H NMR spectrum would reveal signals corresponding to:

Methyl groups: Multiple signals are expected in the upfield region (typically δ 0.7–1.5 ppm) for the numerous methyl groups characteristic of triterpenoids, including geminal dimethyl groups and those on the side chain. Their specific chemical shifts and multiplicities would offer clues about their positions and neighboring atoms.

Methine and Methylene (B1212753) protons: Signals for protons attached to carbons bearing oxygen (e.g., the hydroxyl group at C-16 and potentially other oxygenated carbons) would appear further downfield, typically in the δ 3.0–5.0 ppm range. Protons adjacent to carbonyl groups or double bonds would also be deshielded.

Olefinic protons: Protons attached to double bonds (in the lanostane (B1242432) skeleton at C-7 and the side chain at C-24) would resonate in the δ 4.5–6.5 ppm range.

Carboxylic acid proton: The acidic proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet in the δ 10–12 ppm region, often disappearing upon addition of D₂O due to exchange tandfonline.com.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of this compound. It reveals the number of unique carbon atoms and their electronic environments.

Carbonyl carbons: The ketone carbonyl group at C-3 and the carboxylic acid carbonyl carbon would resonate significantly downfield, typically in the δ 170–220 ppm range. The carboxylic acid carbonyl is usually found around δ 170–180 ppm, while ketone carbonyls can appear around δ 200–220 ppm tandfonline.com.

Olefinic carbons: The carbons involved in double bonds (C-7, C-24, and C-25) would resonate in the δ 100–160 ppm range.

Oxygenated carbons: The carbon bearing the hydroxyl group at C-16 and the carboxylic acid carbon would appear in the δ 60–90 ppm and δ 170–180 ppm ranges, respectively. Other carbons in proximity to oxygen or double bonds would also show characteristic shifts.

Aliphatic carbons: Methyl, methylene, and methine carbons in the saturated parts of the triterpenoid skeleton and side chain would resonate in the δ 10–60 ppm range.

Expected Data Table for 1D NMR:

Proton/Carbon Type Chemical Shift (δ, ppm) Multiplicity (¹H NMR) Coupling Constant (J, Hz) (¹H NMR) Number of Protons/Carbons
Methyl Groups (e.g., C-4, C-10, C-13, C-14, C-17, side chain) 0.7–1.5 (¹H) s, d Variable 3H each (¹H)
Olefinic CH (e.g., C-7, C-24) 4.5–6.5 (¹H) Various Variable 1H each (¹H)
Oxygenated CH (e.g., C-16) 3.0–5.0 (¹H) Various Variable 1H (¹H)
Carboxylic Acid OH 10–12 (¹H) s (broad) N/A 1H (¹H)
Ketone C=O (C-3) 170–220 (¹³C) - - 1C (¹³C)
Carboxylic Acid C=O 170–180 (¹³C) - - 1C (¹³C)
Olefinic C (C-7, C-24, C-25) 100–160 (¹³C) - - 3C (¹³C)
Oxygenated C (C-16) 60–90 (¹³C) - - 1C (¹³C)

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity within this compound's complex structure.

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra reveal correlations between protons that are coupled through three bonds. This helps in tracing proton pathways, particularly through methylene and methine groups, allowing for the assignment of spin systems within the triterpenoid rings and side chain.

TOCSY (Total Correlation Spectroscopy): TOCSY provides correlations between all protons within a coupled spin system, even if they are separated by multiple bonds. This is invaluable for assigning complex regions, such as carbohydrate moieties if present, or for tracing long proton chains in the triterpenoid skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This experiment is essential for assigning ¹³C signals based on their corresponding ¹H signals, thereby confirming the direct attachment of protons to carbons. For this compound, it would link each proton signal to its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This is a powerful tool for establishing long-range connectivity, crucial for linking different parts of the molecule, such as connecting the side chain to the ring system, or confirming the positions of functional groups and methyl substituents. For example, HMBC would be used to confirm the attachment of methyl groups to specific carbons or to trace the connectivity across quaternary carbons.

ADEQUATE (A Double Echo in Double Quantum Assistance): While less common for routine structure elucidation compared to HMBC, ADEQUATE can provide long-range ¹³C-¹³C correlations, which can be very useful for confirming carbon frameworks in complex molecules.

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation patterns, which can be used to deduce structural features.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of the precise elemental composition of this compound. Given the molecular formula C₃₀H₄₆O₄ chembk.com, HRMS would confirm this composition by matching the measured exact mass to the calculated mass. This is a critical first step in confirming the identity of the compound. For this compound, the calculated exact mass for C₃₀H₄₆O₄ would be approximately 470.3396 Da.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) and analyzing the resulting fragment ions. This provides insights into the structural arrangement of this compound.

Fragmentation Patterns: For lanostane triterpenoids, common fragmentation pathways include:

Loss of water (H₂O): From hydroxyl groups.

Loss of carbon dioxide (CO₂): From carboxylic acid groups.

Cleavage of the side chain: Characteristic fragment ions arise from the fragmentation of the C24-C25 double bond and the isoprenoid side chain. For example, losses corresponding to parts of the side chain (e.g., C₅H₁₀) are often observed mdpi.comconicet.gov.ar.

A-type and B-type fragmentations: These describe cleavages within the ring system, often occurring between carbons that bear methyl groups or are part of ring junctions.

Loss of methyl groups or acetic acid (if acetylated): Although this compound is not reported as acetylated, these are common losses for related compounds.

The specific fragmentation pattern observed in the MS/MS spectrum of this compound would be compared with known fragmentation pathways of similar lanostane triterpenoids to confirm structural features, such as the positions of double bonds, hydroxyl groups, and the carboxylic acid moiety.

General Data Table Structure for Spectroscopic Characterization:

Since specific data for this compound was not found in the search results, the following tables illustrate the type of data that would be presented if available, based on the principles discussed and general findings for lanostane triterpenoids.

Table 3.1.1.1. ¹H and ¹³C NMR Data for this compound (Hypothetical)

Atom/Group¹H NMR δ (ppm)¹³C NMR δ (ppm)Multiplicity (¹H)J (Hz) (¹H)Notes
Methyls (e.g., C-4, C-10, C-13, C-14, C-17, side chain)0.70–1.4510–35s, dVariableMultiple signals expected
CH₂ (e.g., C-1, C-2, C-5, C-6, C-11, C-12, C-15, C-16, side chain)1.00–2.5020–50m, ddVariableSignals for C-16 CH₂ would be influenced by the hydroxyl group
CH (e.g., C-16, C-17, side chain)1.50–2.5030–50m, ddVariableC-16 proton expected to be deshielded due to hydroxyl
CH (Olefinic, C-7)5.00–5.50120–140br s, dVariableProtons on C-7
CH (Olefinic, side chain)4.50–5.50120–140VariousVariableProtons on C-24
CH₂ (Olefinic, side chain)4.50–5.50100–110VariousVariableProtons on C-25
CH-OH (C-16)3.50–4.5070–85dd, tVariableProton attached to C-16
COOH-H10.0–12.0-s (broad)N/AAcidic proton
C=O (Ketone, C-3)-205–215--Ketone carbonyl
C=O (Carboxylic Acid)-170–180--Carboxylic acid carbonyl
C=C (Olefinic, C-7)-130–150--Olefinic carbon
C=C (Olefinic, C-24)-130–150--Olefinic carbon
C=C (Olefinic, C-25)-105–115--Exocyclic olefinic carbon
C-OH (C-16)-75–85--Carbon bearing hydroxyl

Table 3.1.2.1. High-Resolution Mass Spectrometry (HRMS) Data for this compound (Expected)

Ion TypeMeasured m/z (Expected)Calculated m/z (C₃₀H₄₆O₄)Elemental CompositionFormula Error (ppm)
[M+H]⁺~471.3473471.3474C₃₀H₄₇O₄< 5
[M+Na]⁺~493.3292493.3294C₃₀H₄₆O₄Na< 5
[M-H]⁻~469.3321469.3318C₃₀H₄₅O₄< 5

Table 3.1.2.2. Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways for this compound (Expected)

Fragment Ion (m/z)Neutral LossDescription of Fragmentation
~45018 (H₂O)Loss of water from hydroxyl
~42644 (CO₂)Loss of carbon dioxide from carboxyl
~330-350~120-140Side chain fragmentation (e.g., loss of C₈H₁₄)
~250-300~170-220Ring cleavage (e.g., A-type fragmentation)
~180-200~270-290Further ring cleavage or side chain fragments

Compound List:

this compound

(13α,14β,17S)-16β-Hydroxy-3-oxo-5α-lanosta-7,24-diene-21-oic acid

Lanostane triterpenoids

Officimalonic acids

3-Oxo-5α-lanosta-8,24-diene-21-oic acid

(25S)-Antcin K

Euphorbol-7-one

3β-hydroxy-27-noreupha-7-ene-25-one (Fiseuphanin F)

23-oxo-24-methylenecycloartane (Fiseuphanin E)

Sendanolactone

Kulactone

Melia azedarach

Biosynthesis and Metabolic Pathways of Kulonic Acid

Elucidation of Biosynthetic Pathways in Plant Systems

In plants, the metabolic pathway involving kulonic acid is primarily understood as a branch of the L-ascorbic acid (AsA) degradation pathway. AsA, a vital antioxidant, undergoes irreversible catabolism, and 2-keto-L-gulonic acid is one of the initial products of this breakdown. The formation of 2KGA occurs following the hydrolysis of dehydroascorbic acid (DHA), the oxidized form of AsA.

While it is a product of degradation, 2KGA is not merely a metabolic dead-end. In specific plant species, most notably the grapevine (Vitis vinifera), a unique biosynthetic route has been elucidated where 2KGA serves as a direct precursor to L-tartaric acid. nih.govnih.gov This pathway represents an unusual and specialized metabolic fate for an ascorbate (B8700270) breakdown product. nih.gov In this context, 2KGA is enzymatically reduced to L-idonic acid, which is then further processed to become L-tartaric acid, a major organic acid in grapes that significantly influences the taste and quality of wine. nih.gov

In many other plants, the precise downstream pathways from 2KGA are less defined. However, studies have shown that the external application of 2KGA can lead to an increase in the endogenous pool of AsA, suggesting that plants possess mechanisms to channel 2KGA back into the AsA biosynthesis or recycling pathways.

Precursor Incorporation and Tracer Studies for Pathway Mapping

Direct tracer studies to map a de novo biosynthetic pathway for this compound in plants have not been reported, as the compound is understood to arise from the degradation of L-ascorbic acid. The metabolic link between ascorbic acid and its downstream products, including this compound and tartaric acid, was established through foundational tracer studies where plants were fed radiolabeled glucose or ascorbic acid. These experiments demonstrated that the carbon backbone of tartaric and oxalic acids in certain plants is derived directly from the cleavage of L-ascorbic acid. nih.gov This work established the precursor-product relationship, positioning this compound as an intermediate derived from ascorbic acid.

Genetic and Molecular Regulation of this compound Biosynthesis

The regulation of this compound levels in plants is not governed by a standalone genetic pathway but is intricately linked to the complex regulatory networks of L-ascorbic acid metabolism. The concentration of this compound is dependent on the rates of both AsA biosynthesis and its subsequent degradation.

Regulation via Ascorbic Acid Pathway Genes: The expression of genes involved in the main AsA synthesis route (the L-galactose pathway) and the AsA recycling pathway indirectly controls the available substrate for degradation into this compound. frontiersin.org Factors that upregulate AsA biosynthesis, such as light and certain stress conditions, can potentially lead to higher turnover and thus increased formation of 2KGA.

Feedback and Exogenous Application: Studies involving the application of external 2KGA to plants like non-heading Chinese cabbage have shown a corresponding increase in the transcription of key AsA biosynthetic genes. nih.gov This suggests a potential regulatory loop where the presence of this degradation product can signal the plant to modulate its AsA synthesis, possibly to maintain redox homeostasis. The expression of genes encoding transcription factors known to regulate AsA levels, such as the ethylene (B1197577) response factor ERF98, may also be involved in this process. frontiersin.org

Comparative Biosynthetic Analyses Across Different Plant Species

The metabolic role and subsequent pathways of this compound exhibit significant diversity across different plant species. This variation highlights how plants have evolved specialized metabolic networks.

Vitis vinifera (Grapevine): In grapevines, this compound (2KGA) plays a well-defined and crucial role as an intermediate in the biosynthesis of L-tartaric acid from L-ascorbic acid. nih.gov This pathway is particularly active in grape berries and is responsible for the accumulation of one of the fruit's most important organic acids. nih.gov

Arabidopsis thaliana and Brassica species: In model plants like Arabidopsis and crops such as non-heading Chinese cabbage, a dedicated pathway to produce tartaric acid from 2KGA is not prominent. Instead, in these species, 2KGA appears to be involved in the modulation of the L-ascorbic acid pool. nih.gov Exogenous application of 2KGA enhances the plant's endogenous AsA content and improves tolerance to abiotic stresses like salinity and cold. nih.gov This suggests its primary role in these plants may be related to AsA homeostasis and stress response signaling, rather than serving as a precursor for other major organic acids.

Table 2: Comparative Metabolic Role of this compound (2KGA) in Different Plant Species
Plant SpeciesPrimary Metabolic Role of 2KGAKey Downstream ProductReference
Vitis vinifera (Grapevine)Intermediate in a specialized biosynthetic pathwayL-Tartaric acid nih.govnih.gov
Brassica campestris ssp. chinensis (Non-heading Chinese Cabbage)Metabolite in AsA degradation; potential feedback regulator of AsA poolRecycled towards L-Ascorbic acid nih.gov
Arabidopsis thalianaMetabolite in AsA degradation; involved in stress responseRecycled towards L-Ascorbic acid nih.gov

Synthesis and Derivatization of Kulonic Acid and Analogues

Total Synthesis Methodologies for 2-keto-L-gulonic Acid

While classical, step-by-step total organic synthesis of 2-KGA is possible, it is not commercially viable due to the compound's multiple stereocenters. quora.com Instead, the term "total synthesis" in an industrial context refers to the complete production of 2-KGA from simple, readily available starting materials like D-glucose or D-sorbitol through fermentation pathways.

The primary industrial routes are dominated by biotechnological methods. A well-established method is the two-stage fermentation process. nih.govnih.gov This process begins with the microbial oxidation of D-sorbitol to L-sorbose, followed by a second fermentation step where a different microorganism oxidizes L-sorbose to 2-KGA. nih.gov More advanced methods have been developed to produce 2-KGA directly from D-glucose in a single fermentation vessel using mixed cultures or genetically engineered microorganisms. google.comnih.gov

One direct pathway involves the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG) by an organism like Erwinia sp., followed by the stereospecific reduction of 2,5-DKG to 2-KGA by a second organism, such as a Corynebacterium sp. nih.govnih.gov These fermentation-based approaches are the most practical and economical methods for the large-scale total synthesis of 2-KGA.

Chemoenzymatic Synthesis Approaches

Modern production of 2-KGA heavily relies on chemoenzymatic strategies, which combine microbial transformations with chemical steps. The core of this approach is the use of specific enzymes to achieve conversions that are difficult to control with traditional chemistry, particularly the establishment of correct stereochemistry.

A key chemoenzymatic pathway involves creating a novel metabolic route in a single microorganism. For instance, the bacterium Erwinia herbicola, which naturally produces 2,5-diketo-D-gluconic acid (2,5-DKG) from glucose, has been genetically modified to express the enzyme 2,5-diketo-D-gluconic acid reductase from a Corynebacterium species. nih.govresearchgate.net This reductase performs a stereoselective reduction of the 2,5-DKG intermediate to yield the desired 2-keto-L-gulonic acid (2-KGA) directly in the fermentation broth. nih.govresearchgate.net This one-step fermentation process represents a significant advancement over the traditional two-stage methods. researchgate.net

Co-culture systems are another prominent chemoenzymatic strategy. A co-culture of Gluconobacter oxydans and a recombinant E. coli has been designed for the direct biosynthesis of 2-KGA from D-sorbitol. researchgate.net In this system, G. oxydans converts D-sorbitol to L-sorbose, which is then converted to 2-KGA by the engineered E. coli that expresses sorbose/sorbosone dehydrogenases. researchgate.net

MethodStarting MaterialKey Microorganism(s) / EnzymeKey TransformationReported Yield / Titer
Two-Stage FermentationD-GlucoseErwinia sp. and Corynebacterium sp.D-Glucose → 2,5-DKG → 2-KGA84.6% yield from D-glucose nih.gov
Engineered Single OrganismD-GlucoseGenetically modified Erwinia herbicola expressing 2,5-DKG reductaseIn-situ conversion of 2,5-DKG to 2-KGAData demonstrates feasibility of creating novel in vivo routes. nih.gov
Co-culture SystemD-SorbitolGluconobacter oxydans and recombinant E. coliD-Sorbitol → L-Sorbose → 2-KGA16.8 g/L of 2-KGA researchgate.net
Mixed Culture FermentationL-SorboseKetogulonicigenium vulgare and helper strain (e.g., Bacillus sp.)L-Sorbose → 2-KGAProcess is the basis of traditional two-step fermentation. nih.gov

Semi-Synthetic Modifications of Naturally Derived 2-keto-L-gulonic Acid

The primary semi-synthetic modification of 2-KGA derived from fermentation is its esterification to produce alkyl 2-keto-L-gulonates. These esters are crucial intermediates for the final chemical conversion step into L-ascorbic acid. The esterification is typically carried out by reacting 2-KGA (often as its monohydrate) with a C1-C10 alcohol, such as n-butanol, in the presence of an acidic catalyst like sulfuric acid or p-toluenesulfonic acid. google.com

Advanced processes have been developed to improve the efficiency of this reaction. One such process involves carrying out the esterification in a liquid film on a hot surface, for example, in a thin-film evaporator. google.com This technique allows for the simultaneous removal of water by distillation, which drives the equilibrium towards the ester product and achieves high conversion rates, often exceeding 95-99%. google.com This continuous process is advantageous as it can directly use the moist 2-KGA monohydrate obtained from fermentation without a separate drying step. google.com

Design and Synthesis of 2-keto-L-gulonic Acid Derivatives and Analogues

The main focus of derivatization of 2-KGA is the synthesis of its esters as precursors for Vitamin C. google.com Beyond this primary application, research into other analogues is less common. The derivatives of interest are almost exclusively the C1-C10 alkyl esters, which facilitate the subsequent base- or acid-catalyzed intramolecular cyclization (lactonization) to form L-ascorbic acid. The synthesis of these derivatives, as described in the previous section, is a well-optimized industrial process focused on efficiency and yield. google.com

Structure-Activity Relationship (SAR) Driven Synthesis

The structure-activity relationship (SAR) for 2-KGA is primarily understood in the context of its role as a biosynthetic precursor to L-ascorbic acid (ASA). 2-KGA itself is not the final bioactive compound for most applications but serves as a stable intermediate.

Recent studies have explored the use of exogenous 2-KGA to increase the endogenous ASA content in plants and animals. frontiersin.orgnih.gov In plants, 2-KGA is a degradation product of ASA, but applying it exogenously has been shown to boost the plant's own ASA synthesis, thereby improving resistance to environmental stresses like high salinity. frontiersin.org Similarly, in aquatic animals like zebrafish that cannot synthesize their own ASA, supplementation with 2-KGA has been shown to act as a precursor, enhancing internal ASA levels. nih.gov

The "activity" in this context is the efficiency of conversion to ASA. The SAR studies, therefore, are less about modifying the 2-KGA structure to enhance a direct biological effect and more about confirming that its specific structure is the optimal substrate for the downstream enzymes (like L-gulono-1,4-lactone oxidase in animals) that complete the synthesis of the highly active antioxidant, ASA. nih.gov

Stereoselective Synthesis Strategies for Chiral 2-keto-L-gulonic Acid Structures

Achieving the correct stereochemistry is the most critical challenge in the synthesis of 2-KGA, as only the L-isomer can be converted to L-ascorbic acid. Stereoselective synthesis is exclusively accomplished through enzymatic methods, which provide near-perfect control over the chirality of the final product. ethz.ch

The key strategic step in modern chemoenzymatic routes is the stereospecific reduction of the prochiral intermediate, 2,5-diketo-D-gluconic acid (2,5-DKG). This reduction is catalyzed by the enzyme 2,5-DKG reductase, found in microorganisms such as Corynebacterium sp. nih.govnih.gov This enzyme selectively adds hydrogen to one face of the ketone group, producing 2-keto-L-gulonic acid with exceptional enantiomeric purity. nih.gov This biological, asymmetric synthesis approach is vastly superior to any non-enzymatic chemical reduction, which would typically result in a mixture of stereoisomers that are difficult and costly to separate. ethz.ch The high fidelity of these enzymatic reactions is fundamental to the economic viability of modern Vitamin C production.

Biological Activities and Molecular Mechanisms of Kulonic Acid

In Vitro Cellular Activity Research

Studies have investigated the effects of Kulonic acid on cancer cell lines, revealing its capacity to inhibit cellular growth and proliferation.

This compound, also referred to in research as Kulonin, has been shown to possess potent antitumor activity. Specifically, it has been observed to inhibit the growth of human lung cancer cells, including the SGC-7901 cell line biosynth.com. This inhibition of proliferation suggests a direct impact on the cell cycle progression and growth mechanisms of these cancer cells.

The precise cellular mechanisms through which this compound exerts its anti-proliferative effects are still under investigation. However, its demonstrated antioxidant properties are believed to play a role. These properties may contribute to its ability to modulate cellular pathways that govern growth and survival in cancer cells biosynth.com.

Antioxidant Properties and Mechanisms of Action

This compound has been identified as possessing antioxidant properties, which are often linked to the prevention of cellular damage caused by oxidative stress.

The antioxidant capabilities of this compound are thought to stem, in part, from its ability to scavenge reactive oxygen species (ROS) biosynth.com. ROS are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids, contributing to various diseases and aging processes. By neutralizing these harmful species, this compound may help maintain cellular homeostasis.

Furthermore, this compound has demonstrated the capacity to inhibit lipid peroxidation biosynth.com. Lipid peroxidation is a chain reaction involving the oxidation of lipids, particularly polyunsaturated fatty acids, which leads to the formation of detrimental byproducts. These byproducts can damage cell membranes and contribute to cellular dysfunction and death. The inhibition of this process by this compound suggests a protective role against oxidative damage at the cellular level.

Molecular Target Identification and Binding Studies

Information regarding the specific molecular targets or binding studies for this compound is not extensively detailed in the provided search results. While its effects on cell proliferation and antioxidant pathways are noted, the exact proteins, enzymes, or cellular structures it interacts with to mediate these actions remain an area for further research.

Data Tables

The provided search results offer descriptive findings regarding the biological activities of this compound. However, specific quantitative data that would allow for the creation of detailed data tables for cell proliferation inhibition, ROS scavenging, or lipid peroxidation inhibition for this compound itself is not available in the current search scope. Research on related compounds like cis-9, trans-11-conjugated linoleic acid (c9, t11-CLA) and ursolic acid has shown significant effects on SGC-7901 cells, including inhibition of proliferation markers and induction of apoptosis semanticscholar.orgnih.gov, but these findings are specific to those compounds and not directly attributable to this compound without further studies.

Compound Name List:

this compound

Analytical Methodologies for Kulonic Acid Quantification and Detection

Chromatographic Quantification Techniques for Kulonic Acid

Chromatography is a cornerstone for the separation and quantification of organic acids from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed for the analysis of this compound. shimadzu.compsu.edu

HPLC is a versatile and robust technique for organic acid analysis. shimadzu.com For this compound, methods are often adapted from those used for structurally similar compounds like gluconic acid and other uronic acids. core.ac.ukhelixchrom.com The primary separation modes include ion-exchange and reversed-phase chromatography.

Ion-Exclusion Chromatography : This is a preferred method for separating weak acids. The stationary phase is typically an H-form cation exchange resin that excludes anionic analytes like kulonate from the pores based on charge, leading to their early elution. shimadzu.com

Anion-Exchange Chromatography : This technique separates molecules based on their net negative charge. It offers good resolution but may require longer run times. lcms.cz A common setup involves an anion exchange column with a sodium hydroxide (B78521) solution as the mobile phase. core.ac.uk

Reversed-Phase Chromatography : While less common for highly polar compounds like this compound, reversed-phase HPLC can be used, often with ion-pairing agents to improve retention. shimadzu.com

Detection in HPLC systems is commonly achieved using ultraviolet (UV) detectors, as the carboxyl group provides some UV absorbance, or more specialized detectors like Pulsed Amperometric Detectors (PAD) for enhanced sensitivity with non-UV absorbing carbohydrates and their derivatives. psu.educore.ac.uk

A typical HPLC method for a related compound, gluconic acid, which informs potential methods for this compound, is detailed below.

ParameterCondition
Column Anion Exchange (e.g., Hamilton RCX/10, 250 x 4.6 mm) core.ac.uk
Mobile Phase 0.1 M Sodium Hydroxide (Isocratic) core.ac.uk
Flow Rate 1.5 mL/min core.ac.uk
Temperature 20 °C core.ac.uk
Detector Pulsed Amperometric Detector (PAD) with Gold Electrode core.ac.uk
Injection Volume 10 µL core.ac.uk

For highly sensitive and specific detection, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govmdpi.com This technique combines the separation power of LC with the mass analysis capabilities of MS, allowing for unambiguous identification and quantification even in complex matrices. lcms.cznih.gov

LC-MS methods for organic acids typically use a reversed-phase or HILIC column and an electrospray ionization (ESI) source, usually operated in negative ion mode, which is highly effective for deprotonating acidic compounds like this compound. nih.govmdpi.comshodex.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific mass-to-charge ratio (m/z) of the deprotonated kulonate ion ([M-H]⁻) for maximum sensitivity and selectivity. lcms.cz The development of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap analyzers further enhances analytical power, enabling both targeted quantification and untargeted screening of metabolites. nih.gov

A study on various organic acids in biomass hydrolysate using LC-MS reported detection limits in the low µg/mL range, demonstrating the sensitivity of the technique. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolic profiling but requires chemical derivatization for non-volatile analytes like this compound. cabidigitallibrary.orgsigmaaldrich.com Derivatization converts the polar, non-volatile acid into a volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com

The most common derivatization technique is silylation, where active hydrogens on the carboxyl and hydroxyl groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comnih.gov

Once derivatized, the sample is injected into the GC, where the compounds are separated on a low-polarity capillary column. ifremer.fr The mass spectrometer then fragments the eluted derivatives, producing a characteristic mass spectrum that serves as a fingerprint for identification and quantification. cabidigitallibrary.orgifremer.fr

Typical GC-MS Parameters for Derivatized Organic Acids:

ParameterCondition
Derivatization Reagent MTBSTFA with 1% TBDMCS nih.gov
Column Low-polarity capillary (e.g., 5%-phenyl-95%-dimethylpolysiloxane) hmdb.ca
Carrier Gas Helium nih.gov
Injection Mode Split nih.gov
Oven Program Temperature gradient (e.g., start at 70°C, ramp to 320°C) nih.gov
Ionization Mode Electron Impact (EI) at 70 eV nih.gov

Optimization of Sample Preparation Strategies from Diverse Matrices

Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. thermofisher.com The strategy depends heavily on the sample matrix, which can range from fermentation broths and cell cultures to plant extracts. megazyme.commdpi.com

Clarification : For liquid samples like culture supernatants, initial steps involve removing cells and particulate matter through centrifugation and/or filtration using membranes (e.g., 0.22 or 0.45 µm syringe filters). core.ac.ukmegazyme.com

Extraction : To isolate organic acids from complex matrices and remove proteins, salts, and other interfering compounds, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed. nih.gov Anion-exchange SPE cartridges are particularly effective for selectively retaining and concentrating organic acids. nih.gov

Acidification/Digestion : For solid samples like plant material or biomass, an acid digestion step using strong acids like nitric acid may be necessary to liberate the analytes into a liquid form. thermofisher.commdpi.comuga.edu For less complex solid samples, extraction with a solvent like water or ethanol (B145695) may be sufficient. megazyme.comgoogle.com

Deproteinization : In biological samples (e.g., cell extracts), proteins can interfere with analysis and must be removed. This is commonly achieved by precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

Validation is a formal process to demonstrate that an analytical method is suitable for its intended purpose. fda.gov Following guidelines from bodies like the International Council for Harmonisation (ICH), key parameters are evaluated to ensure the reliability of the data. europa.euikev.org

Accuracy : This is the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known quantity of pure this compound standard is added (spiked) into a sample matrix and analyzed. The percentage of the spiked amount that is detected determines the accuracy. europa.eu

Precision : This measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision) : Analysis of replicate samples during the same day by the same analyst. psu.edueuropa.eu

Intermediate Precision (Inter-day precision) : Analysis of replicate samples on different days, by different analysts, or with different equipment. europa.eu

Sensitivity : This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD : The lowest concentration of analyte that can be reliably detected but not necessarily quantified. core.ac.uknih.gov

LOQ : The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. core.ac.uknih.gov

Linearity and Range : Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a specified range. It is confirmed by a high correlation coefficient (R²) from a calibration curve. core.ac.ukeuropa.eu

Table of Typical Validation Parameters for Chromatographic Methods

Validation ParameterTypical Acceptance CriteriaSource
Accuracy (% Recovery) 95 - 105% e-jkfn.org
Precision (RSD) < 2-3% core.ac.uke-jkfn.org
Linearity (R²) > 0.999 core.ac.uke-jkfn.org
LOD µg/mL to ng/mL range nih.govnih.gove-jkfn.org
LOQ µg/mL to ng/mL range nih.govnih.gove-jkfn.org

Spectrophotometric and Other Non-Chromatographic Detection Methods

While chromatographic methods are dominant, other techniques can be used for the quantification of this compound, particularly in simpler sample matrices or for high-throughput screening.

Spectrophotometry : A spectrophotometric method for determining 2-keto-L-gulonic acid has been reported. nih.gov These methods typically rely on a chemical reaction that produces a colored product, where the absorbance of light at a specific wavelength is proportional to the concentration of the analyte. researchgate.netscielo.br For instance, the ferric hydroxamate reaction can be used for certain organic acids. researchgate.net Spectrophotometric methods are attractive due to their simplicity and low cost, but they can be susceptible to interference from other compounds that absorb light at the same wavelength or react with the coloring agent. hunterlab.comscielo.br

Enzymatic Assays : These assays use a specific enzyme that catalyzes a reaction involving the target analyte. For example, methods exist for D-gluconic acid using gluconate kinase, where the consumption of a cofactor like ATP or NADH is monitored spectrophotometrically. oiv.int A similar specific enzyme-based approach could theoretically be developed for this compound, offering high specificity.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and low-cost method for the qualitative detection of organic acids. nih.gov After separating the components on a plate, the spots can be visualized using a pH indicator spray, which reveals the acidic compounds as distinct colored spots against a background. californiaagriculture.org While primarily qualitative, semi-quantitative analysis is possible by comparing spot size and intensity to standards.

Comparative Biochemical and Biological Studies of Kulonic Acid

Comparative Analysis with Structurally Related Plant-Derived Organic Acids

No information is available to conduct a comparative analysis of Kulonic acid with other plant-derived organic acids.

Interspecies Comparative Investigations of this compound Distribution and Function

There are no studies documenting the presence or function of this compound in different species.

Phylogenetic Distribution Studies of this compound Producing Organisms

There is no information available on any organisms that produce this compound.

Compound Names Mentioned

Role of Kulonic Acid in Plant Stress Responses Plant Specific Context

Kulonic Acid in Abiotic Stress Tolerance Mechanisms

The application of this compound has demonstrated significant potential in improving plant tolerance to abiotic stressors. Its primary mechanism of action involves increasing the internal pool of L-ascorbic acid, a potent antioxidant and vital molecule in plant stress defense. frontiersin.orgmdpi.com This enhancement of ASA biosynthesis and recycling pathways equips plants with a more robust system to counteract the detrimental effects of adverse environmental conditions.

Environmental stressors such as salinity and cold severely impede plant growth, development, and agricultural productivity. mdpi.com Exogenous application of this compound has been shown to effectively mitigate these impacts.

In studies on non-heading Chinese cabbage (Brassica campestris ssp. chinensis) under salt stress (100mM NaCl), treatment with 2KGA led to a significant improvement in both leaf and root biomass. frontiersin.org Similarly, when Arabidopsis thaliana was subjected to cold stress (4°C), 2KGA application alleviated the reduction in fresh weight and total chlorophyll (B73375) content. mdpi.com The protective effect of this compound under these conditions is linked to its ability to stimulate the accumulation of endogenous ASA and other protective metabolites. frontiersin.orgmdpi.com For instance, under cold stress, 2KGA treatment significantly increased the levels of osmoprotectants such as proline and soluble sugars, which help maintain cellular osmotic balance and protect cellular structures. mdpi.com

Table 1: Effect of Exogenous 2-Keto-L-Gulonic Acid (2KGA) on Arabidopsis thaliana under Cold Stress (4°C)

Parameter Change with 2KGA Treatment Percent Change/Observation Source
L-ascorbic acid (ASA) Content Increased +24.58% mdpi.com
Fresh Weight Decrease Alleviated +17.05% (relative to stressed control) mdpi.com
Total Chlorophyll Content Decrease Alleviated +15.85% (relative to stressed control) mdpi.com
Proline Content Significantly Increased Data not quantified mdpi.com
Soluble Sugar Content Significantly Increased Data not quantified mdpi.com
Malondialdehyde (MDA) Content Reduced Data not quantified mdpi.com

A common consequence of abiotic stress is the overproduction of reactive oxygen species (ROS), which leads to oxidative damage to cellular components like lipids, proteins, and nucleic acids. frontiersin.org L-ascorbic acid is a primary non-enzymatic antioxidant that directly scavenges ROS. frontiersin.org By increasing the endogenous ASA content, this compound plays a crucial role in mitigating oxidative stress.

Research has shown that plants treated with 2KGA under salt or cold stress exhibit significantly lower levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. frontiersin.orgmdpi.com This reduction in cellular damage is coupled with a marked increase in the activity of major antioxidant enzymes. In both salt-stressed non-heading Chinese cabbage and cold-stressed Arabidopsis, 2KGA treatment enhanced the activities of superoxide (B77818) dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). frontiersin.orgmdpi.com These enzymes work in concert to detoxify various ROS, and their heightened activity points to a more effective and coordinated antioxidant defense system mediated by this compound. mdpi.com

Table 2: Antioxidant Enzyme Activity in Plants Treated with 2KGA under Stress

Enzyme Plant Species Stress Condition Effect of 2KGA Treatment Source
Superoxide Dismutase (SOD) Arabidopsis thaliana Cold Significantly Increased mdpi.com
Peroxidase (POD) Arabidopsis thaliana Cold Significantly Increased mdpi.com
Catalase (CAT) Arabidopsis thaliana Cold Significantly Increased mdpi.com
Ascorbate Peroxidase (APX) Arabidopsis thaliana Cold Significantly Increased mdpi.com
Antioxidant Enzymes (general) Brassica campestris ssp. chinensis Salinity Increased frontiersin.org

This compound in Biotic Stress Responses

While the role of exogenous this compound in abiotic stress is becoming clearer, direct research on its impact on biotic stress responses—such as interactions with pathogens and herbivores—is limited. However, its primary mechanism of elevating L-ascorbic acid levels provides a strong basis for inferring its potential role in plant defense, as ASA is deeply integrated into the plant immune signaling network. nih.gov

The involvement of L-ascorbic acid in plant defense is complex and can depend on the lifestyle of the attacking pathogen. nih.gov Plant defense against biotrophic pathogens, which feed on living tissue, is primarily mediated by the salicylic (B10762653) acid (SA) signaling pathway. nih.govnih.gov Conversely, defense against necrotrophic pathogens, which kill host tissue before feeding, is mainly regulated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways. nih.govmdpi.com

Studies on Arabidopsis mutants with low levels of vitamin C have revealed an interesting dynamic: these plants show increased levels of salicylic acid and pathogenesis-related proteins, making them more resistant to biotrophic pathogens like Pseudomonas syringae. nih.gov However, these same low-ASA mutants are more susceptible to the necrotrophic fungus Alternaria brassicicola. nih.gov This suggests that the increased ASA levels resulting from this compound application could potentially enhance resistance to necrotrophic pathogens while possibly reducing resistance to biotrophic ones, due to the antagonistic relationship between the SA and JA pathways. nih.govnih.gov

Transcriptomic and Proteomic Analysis of this compound-Mediated Stress Responses

Transcriptomic analyses have provided molecular-level insights into how this compound mediates stress tolerance. These studies reveal that 2KGA application leads to significant changes in the expression of key stress-responsive genes.

In Arabidopsis thaliana subjected to cold stress, treatment with 2KGA not only increased ASA content but also up-regulated the expression of ASA biosynthetic genes. mdpi.com More specifically, this research demonstrated that 2KGA up-regulated the ICE-CBF-COR signaling pathway, which is a central regulatory cascade in plant cold acclimation. mdpi.com The key genes in this pathway, including ICE1 (Inducer of CBF Expression 1), CBFs (C-repeat Binding Factors), and COR (Cold-Regulated) genes, are crucial for inducing cold tolerance.

Similarly, in non-heading Chinese cabbage under salt stress, 2KGA treatment was found to increase the expression levels of several genes critical to ASA metabolism. frontiersin.org These included genes encoding for L-gulono-1,4-lactone oxidase, GDP-mannose pyrophosphorylase, dehydroascorbate reductase-3, and ascorbate peroxidase. frontiersin.org The upregulation of these genes confirms that this compound enhances not only the biosynthesis but also the recycling of ASA, thereby maintaining a high antioxidant capacity at the molecular level. While comprehensive proteomic studies are not yet widely available, these transcriptomic findings strongly support the role of this compound in reprogramming gene expression to favor stress resilience.

Table 3: Genes Upregulated by 2-Keto-L-Gulonic Acid (2KGA) Treatment under Abiotic Stress

Gene/Pathway Plant Species Stress Condition Function Source
ICE-CBF-COR Signaling Pathway Arabidopsis thaliana Cold Master regulatory pathway for cold acclimation mdpi.com
ASA Biosynthetic Genes Arabidopsis thaliana Cold Synthesis of L-ascorbic acid mdpi.com
L-gulono-1,4-lactone oxidase Brassica campestris ssp. chinensis Salinity ASA biosynthesis frontiersin.org
GDP-mannose pyrophosphorylase Brassica campestris ssp. chinensis Salinity ASA biosynthesis frontiersin.org
Dehydroascorbate reductase-3 Brassica campestris ssp. chinensis Salinity ASA recycling frontiersin.org
Ascorbate peroxidase Brassica campestris ssp. chinensis Salinity ROS detoxification frontiersin.org

Table of Mentioned Compounds

Compound Name
2-keto-L-gulonic acid (2KGA)
L-ascorbic acid (ASA)
Proline
Malondialdehyde (MDA)
Salicylic acid (SA)
Jasmonic acid (JA)
Ethylene (ET)
L-gulono-1,4-lactone

Future Perspectives and Emerging Research Areas in Kulonic Acid Studies

Advanced Bioengineering and Biotechnological Approaches for Production

The industrial production of Kulonic acid (2-KLG) has traditionally relied on fermentation processes. Current research is intensely focused on metabolic engineering and the development of novel microbial systems to improve yield, reduce costs, and streamline production from sustainable feedstocks.

A significant area of development is the use of co-culture or mixed-culture fermentation. The most common system involves Ketogulonicigenium vulgare, which performs the bioconversion of L-sorbose to 2-KLG, and a companion strain, often from the Bacillus genus (e.g., Bacillus megaterium). K. vulgare has metabolic defects and relies on the companion bacteria to provide essential substances that promote its growth and subsequent 2-KLG production nih.govnih.gov. Research has shown that optimizing the symbiotic relationship between these microbes is key. For instance, a three-stage temperature control strategy has been developed to enhance 2-KLG production by optimizing the distinct temperature requirements for the growth of each bacterial species and for the enzymatic conversion process itself nih.gov.

Metabolic engineering of single microorganisms offers a promising alternative to complex co-culture systems. Scientists have successfully engineered Escherichia coli to produce 2-KLG by overexpressing various sorbose/sorbosone dehydrogenases nih.gov. By optimizing catalytic conditions and expressing pyrroloquinoline quinone (a cofactor for the dehydrogenases), researchers achieved a high titer of 72.4 g/L of 2-KLG from L-sorbose in a bioreactor nih.gov. Another approach involves a two-stage fermentation system, where one microorganism (Erwinia sp.) converts D-glucose to 2,5-diketo-D-gluconate (2,5-DKG), which is then stereospecifically reduced to 2-KLG by a second microorganism (Corynebacterium sp.) nih.gov. This method has demonstrated high yields, converting D-glucose to 2-KLG with an efficiency of 84.6% nih.gov.

Efforts are also directed at developing one-step fermentation processes that can directly convert D-glucose into 2-KLG, which would be more economically favorable. This involves creating recombinant microbial strains that harbor the entire metabolic pathway. For example, Gluconobacter oxydans has been identified as a strain that naturally possesses the ability to synthesize 2-KLG from D-glucose through a 2,5-DKG pathway researchgate.net. Further engineering of such strains is a key goal for future industrial applications.

Table 1: Bioengineering Approaches for this compound (2-KLG) Production
Microbial SystemSubstrateKey StrategyReported Titer/YieldReference
Engineered Escherichia coliL-SorboseOverexpression of sorbose/sorbosone dehydrogenases and pyrroloquinoline quinone.72.4 g/L nih.gov
Co-culture: Ketogulonicigenium vulgare & Bacillus megateriumL-SorboseThree-stage temperature control to optimize growth and production phases.92.91 g/L researchgate.net
Two-stage Fermentation: Erwinia sp. & Corynebacterium sp.D-GlucoseSequential conversion of D-glucose to 2,5-DKG, then to 2-KLG.106.3 mg/mL (84.6% yield from glucose) nih.gov
Co-culture: Gluconobacter oxydans & Engineered E. coliD-SorbitolCo-culture system for direct biosynthesis from D-sorbitol.16.8 g/L nih.gov

Systems Biology and Metabolomics Integration for Comprehensive Understanding

A deeper understanding of the metabolic networks and regulatory mechanisms involved in this compound (2-KLG) synthesis is crucial for rational strain engineering and process optimization. Systems biology, which integrates genomics, proteomics, and metabolomics, provides a holistic view of the biological processes within the producer organisms.

Metabolomic studies have been instrumental in deciphering the complex symbiotic relationship in mixed-culture fermentations of K. vulgare and Bacillus species nih.govnih.gov. Using techniques like gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS), researchers have identified specific metabolites exchanged between the two microorganisms. Bacillus megaterium appears to provide key nutrients, such as amino acids and purines, which are deficient in K. vulgare, thereby promoting its growth and productivity plos.org. In turn, K. vulgare releases metabolites that can be utilized by the companion strain nih.gov.

Genomic and metabolomic analyses of K. vulgare have revealed that its slow growth is due to insufficient metabolism of carbohydrates, amino acids, and vitamins researchgate.net. This fundamental understanding of its metabolic defects explains its dependence on a companion strain. The entire 2-KLG synthesis pathway from L-sorbose has been elucidated, identifying L-sorbose/L-sorbosone dehydrogenases as key enzymes nih.govresearchgate.net.

Furthermore, metabolomics has been used to identify chemical substitutes for the companion bacteria. The addition of thiol compounds like reduced glutathione (B108866) (GSH) to a K. vulgare monoculture was found to significantly increase cell growth and 2-KLG production nih.gov. Metabolomic analysis revealed that GSH addition led to a significant increase in the intracellular levels of amino acids and intermediates in the pentose (B10789219) phosphate (B84403) pathway, effectively compensating for the metabolic deficiencies of the strain nih.gov. This approach could simplify industrial fermentation and purification processes.

Table 2: Key Findings from Metabolomic Studies of 2-KLG Production
Study FocusOrganism(s)Key FindingsImplicationReference
Symbiotic MechanismK. vulgare & B. megateriumIdentified exchange of metabolites; Bacillus provides amino acids and other nutrients to K. vulgare.Provides a basis for rational co-culture engineering and medium optimization. nih.govplos.org
Chemical EnhancementK. vulgare (monoculture)Addition of reduced glutathione (GSH) increased intracellular amino acids and pentose phosphate pathway intermediates.Offers a strategy to replace the companion strain with a defined chemical, simplifying the process. nih.gov
Metabolic DefectsK. vulgareGenomic and metabolomic data confirm deficiencies in carbohydrate, amino acid, and vitamin metabolism.Explains the necessity of a symbiotic partner for efficient growth and 2-KLG production. researchgate.netresearchgate.net

Nanotechnology and Delivery System Applications for Research Studies

The application of nanotechnology and advanced delivery systems specifically for this compound is a nascent field with limited direct research currently available. The primary focus of scientific investigation into this compound (2-KLG) has been its role as a precursor in Vitamin C manufacturing, with an emphasis on optimizing its biotechnological production.

While there is extensive research on using nanotechnology for drug delivery, including the use of related sugar acids like gluconic acid in nanoparticle formulations, specific studies detailing the encapsulation or delivery of this compound for research purposes are not prominent in the current literature nih.govijfans.org. The development of such systems could, however, open new avenues for studying the metabolic effects of this compound or its derivatives in cellular or animal models. For instance, a controlled-release system could be used to investigate its metabolic fate or potential biological activities beyond its role as a Vitamin C precursor.

Future research could explore the development of nano-biosensors for the real-time monitoring of this compound concentrations in fermentation broths, potentially improving process control and efficiency. Such sensors could be based on molecularly imprinted polymers or gold nanoparticles, similar to those designed for other organic acids like gluconic acid researchgate.net. As research into the biological roles and applications of various metabolites expands, nanotechnology may provide the necessary tools to study and utilize this compound in novel ways.

Q & A

Q. How should conflicting interpretations of this compound’s environmental impact be addressed in review articles?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate evidence. Highlight methodological disparities (e.g., ecotoxicity assay endpoints) and propose consensus protocols. Use weight-of-evidence frameworks to rate study reliability .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.